2-Phenazinol benzoate
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Overview
Description
2-Phenazinol benzoate is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of this compound consists of a phenazine core with a benzoate ester group attached, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazinol benzoate typically involves the condensation of 2-phenazinol with benzoic acid or its derivatives. One common method is the esterification reaction, where 2-phenazinol reacts with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenazinol benzoate undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings of the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Scientific Research Applications
2-Phenazinol benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenazinol benzoate involves its interaction with cellular components and molecular targets. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells . The benzoate ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antibiotic properties.
Uniqueness
2-Phenazinol benzoate stands out due to its unique combination of a phenazine core and a benzoate ester group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H12N2O2 |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
phenazin-2-yl benzoate |
InChI |
InChI=1S/C19H12N2O2/c22-19(13-6-2-1-3-7-13)23-14-10-11-17-18(12-14)21-16-9-5-4-8-15(16)20-17/h1-12H |
InChI Key |
TWMIPQVXTGBYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Origin of Product |
United States |
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